REACTION_CXSMILES
|
Br[C:2]1[C:3]([Cl:15])=[C:4]([CH:10]=[CH:11][C:12]=1[C:13]#[N:14])[C:5]([O:7]CC)=[O:6].BrC1C(C#N)=CC(Cl)=C(C=1)C(OCC)=[O:23].[CH:31]1([CH:34]([NH2:36])[CH3:35])[CH2:33][CH2:32]1>>[NH2:14][C:13]([C:12]1[CH:11]=[CH:10][C:4]([C:5]([OH:7])=[O:6])=[C:3]([Cl:15])[C:2]=1[NH:36][CH:34]([CH:31]1[CH2:33][CH2:32]1)[CH3:35])=[O:23]
|
Name
|
ethyl 3-bromo-2-chloro-4-cyanobenzoate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C(=C(C(=O)OCC)C=CC1C#N)Cl
|
Name
|
ethyl 5-bromo-2-chloro-4-cyanobenzoate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C(=CC(=C(C(=O)OCC)C1)Cl)C#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CC1)C(C)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Synthesized
|
Type
|
CUSTOM
|
Details
|
according to the method of reagent preparation 46
|
Type
|
CUSTOM
|
Details
|
to give
|
Name
|
|
Type
|
|
Smiles
|
NC(=O)C1=C(C(=C(C(=O)O)C=C1)Cl)NC(C)C1CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |